molecular formula C8H8N4O B3340950 (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol CAS No. 99584-33-5

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol

Cat. No. B3340950
CAS RN: 99584-33-5
M. Wt: 176.18 g/mol
InChI Key: ACKJYBUCEWZWOG-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol” is a chemical compound with the CAS Number: 99584-33-5 . It has a molecular weight of 176.18 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . There are also other methods of synthesis mentioned in various studies .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-5,13H,6H2 . This indicates the molecular structure of the compound . Other studies have confirmed the structure of similar compounds through methods like single-crystal X-ray diffractometry .


Chemical Reactions Analysis

Tetrazoles, including “(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with few active metals and produce new compounds .


Physical And Chemical Properties Analysis

“(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol” has a melting point of 100-101°C . It is soluble in water and acetonitrile . The compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol”, play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Bioisosteres of Carboxylic Acids

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Lipid Solubility

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can be utilized in the design of drugs with improved bioavailability.

Inhibitor of Aluminum Corrosion

“(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol” is an effective inhibitor of aluminum corrosion in 1M HCl solution . This application is particularly relevant in industries where aluminum is used as a structural material and needs protection from corrosion.

Synthesis of Oxacyclic Building Blocks

“(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol” was used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . These building blocks can be used in the synthesis of complex organic molecules.

Fluorescent Probes

Tetrazoles, including “(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol”, have been used as fluorescent probes . This application is particularly useful in biological and chemical research where visualization of specific components or processes is required.

Structural Units of Polymers

Tetrazoles have been used as structural units of polymers . The nitrogen-rich structure of tetrazoles can impart unique properties to the polymers, making them suitable for various applications.

Material Science Applications

Tetrazoles have found a wide range of applications in materials science . They can be used as lipophilic spacers and metabolically stable carboxylic acid surrogates, nitrogen-containing heterocyclic ligands, and in information recording systems .

Mechanism of Action

Target of Action

Tetrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that tetrazole compounds can undergo transformations between different forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Tetrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This could potentially enhance the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives , it’s plausible that the compound could induce various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol. For instance, the transformation between different forms of tetrazole compounds after excited-state proton transfer could be influenced by environmental conditions . Additionally, the compound’s interaction with its targets and its ADME properties could potentially be affected by various environmental factors.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol” are not mentioned in the retrieved papers, the field of tetrazole derivatives is a promising area of research. These compounds have significant roles in medicinal and pharmaceutical applications, and their ecofriendly synthesis methods make them an attractive subject for future studies .

properties

IUPAC Name

(1-phenyltetrazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKJYBUCEWZWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302891
Record name 1-Phenyl-1H-tetrazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol

CAS RN

99584-33-5
Record name 1-Phenyl-1H-tetrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99584-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-tetrazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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